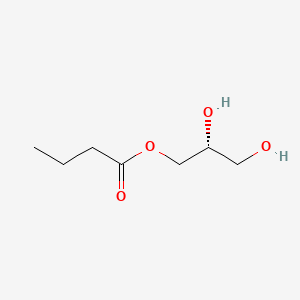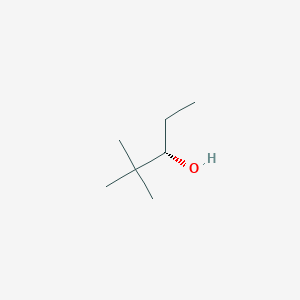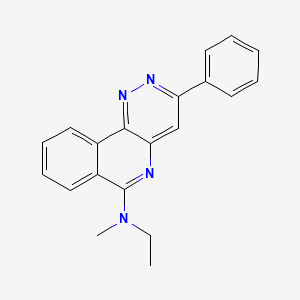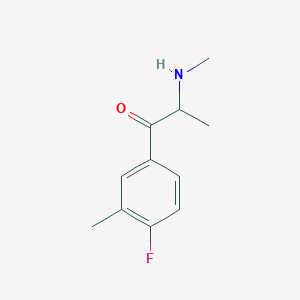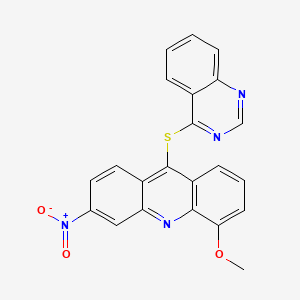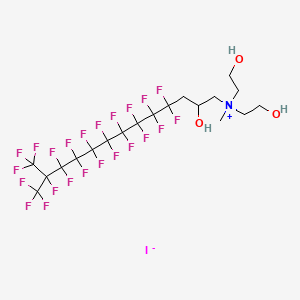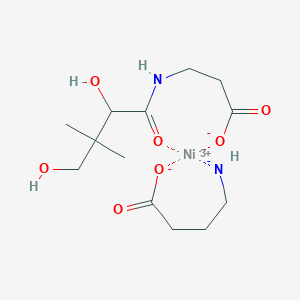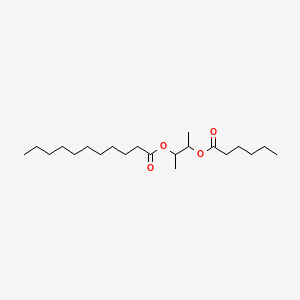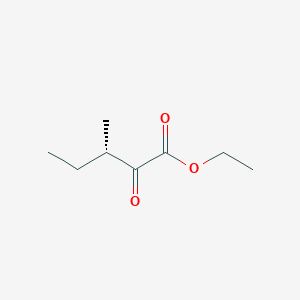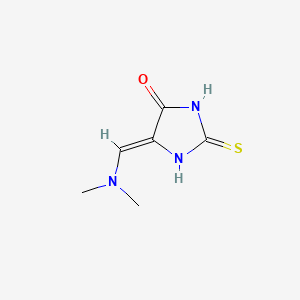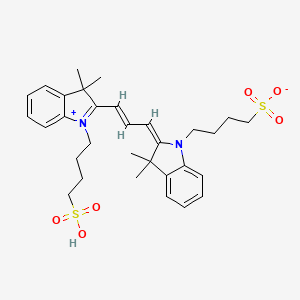
1-Hexyl-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexyl-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole monohydrochloride is a synthetic compound belonging to the class of tetrahydro-β-carbolines. These compounds are known for their diverse biological activities, including potential anti-cancer properties . The structure of this compound includes a pyridoindole core, which is a common motif in many biologically active molecules .
Preparation Methods
The synthesis of 1-Hexyl-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole monohydrochloride typically involves several steps:
Starting Materials: The synthesis begins with the appropriate indole derivative and hexylamine.
Cyclization: The indole derivative undergoes cyclization in the presence of an acid catalyst to form the tetrahydro-β-carboline core.
Hydrochloride Formation: The final step involves the formation of the monohydrochloride salt by treating the compound with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-Hexyl-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole monohydrochloride can undergo various chemical reactions:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its biological activity.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents like dichloromethane, and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Hexyl-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole monohydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Hexyl-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole monohydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-Hexyl-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole monohydrochloride can be compared with other similar compounds:
6-Methoxy-1,2,3,4-tetrahydro-β-carboline:
2-(2-Chloroacetyl)-2,3,4,9-tetrahydro-1-methyl-1H-pyrido(3,4-b)indole-1-carboxylic acid methyl ester: This compound has a different substitution pattern, which can lead to variations in its chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
87820-24-4 |
|---|---|
Molecular Formula |
C18H27ClN2O |
Molecular Weight |
322.9 g/mol |
IUPAC Name |
1-hexyl-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |
InChI |
InChI=1S/C18H26N2O.ClH/c1-3-4-5-6-7-17-18-14(10-11-19-17)15-12-13(21-2)8-9-16(15)20-18;/h8-9,12,17,19-20H,3-7,10-11H2,1-2H3;1H |
InChI Key |
LARNMUHHHSFVIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1C2=C(CCN1)C3=C(N2)C=CC(=C3)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;tetrachloroiron(1-)](/img/structure/B12735836.png)
